molecular formula C11H15NO3 B5763470 (2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE

(2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE

Cat. No.: B5763470
M. Wt: 209.24 g/mol
InChI Key: KXYUUEHXDTZTCL-UHFFFAOYSA-N
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Description

(2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE is an organic compound that features a furan ring substituted with dimethyl groups and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE typically involves the reaction of 2,5-dimethylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated furans or other substituted derivatives.

Scientific Research Applications

(2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The furan ring and morpholino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,5-DIMETHYL-3-FURYL)METHANONE: Lacks the morpholino group, which may result in different chemical and biological properties.

    (3-FURYL)(MORPHOLINO)METHANONE: Lacks the dimethyl substitution on the furan ring, which can affect its reactivity and interactions.

    (2,5-DIMETHYL-3-FURYL)(PIPERIDINO)METHANONE:

Uniqueness

(2,5-DIMETHYL-3-FURYL)(MORPHOLINO)METHANONE is unique due to the presence of both the dimethyl-substituted furan ring and the morpholino group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYUUEHXDTZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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